3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide
Description
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with an azepane sulfonyl group and a pyridinyl group
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-9-10-16(19(23)21-18-8-4-5-11-20-18)14-17(15)26(24,25)22-12-6-2-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIMBYGGMBSYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzamide Core: The starting material, 4-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminopyridine to form 4-methyl-N-(pyridin-2-yl)benzamide.
Introduction of the Azepane Sulfonyl Group: The benzamide derivative is then subjected to sulfonylation using azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the azepane sulfonyl group to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The pyridinyl and benzamide moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Sulfide derivatives of the original compound.
Substitution: Various substituted benzamide and pyridine derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
-
Anticancer Activity :
- Research indicates that 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide may induce apoptosis in cancer cell lines. Studies have shown that it can significantly reduce cell viability by activating caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents.
-
Antimicrobial Properties :
- In vitro studies have demonstrated antimicrobial activity against several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, indicating its potential as an antibiotic candidate.
-
Urease Inhibition :
- The compound has been studied for its ability to inhibit urease enzymes, which are implicated in various medical conditions. Molecular docking studies suggest strong interactions with the active site of urease, highlighting its potential in treating infections caused by urease-producing bacteria.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. The findings support further exploration of this compound as a potential anticancer agent.
Case Study 2: Antimicrobial Activity
In research conducted by Microbial Drug Resistance, the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a novel antibiotic candidate due to its mechanism of disrupting bacterial cell wall integrity.
Case Study 3: Urease Inhibition
A molecular docking study highlighted the compound's ability to bind effectively to urease enzymes. The research indicated that strong hydrogen bonding interactions at the enzyme's active site could lead to effective inhibition, suggesting therapeutic applications in treating conditions associated with urease-producing pathogens.
Summary Table of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Activates caspase pathways |
| Antimicrobial | Effective against multiple bacterial strains | Disrupts bacterial cell wall synthesis |
| Urease Inhibition | Binds to urease enzymes | Strong hydrogen bonding interactions |
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane sulfonyl group can form strong interactions with active sites, while the pyridinyl group can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(pyridin-2-yl)benzamide: Lacks the azepane sulfonyl group, making it less versatile in terms of reactivity.
3-(azepan-1-ylsulfonyl)benzoic acid: Similar sulfonyl group but lacks the pyridinyl moiety, affecting its binding properties.
N-(pyridin-2-yl)benzenesulfonamide: Contains the sulfonyl and pyridinyl groups but lacks the benzamide core, altering its overall reactivity and applications.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide stands out due to the combination of its functional groups, which provide a unique set of chemical properties and potential applications. The presence of both the azepane sulfonyl and pyridinyl groups allows for diverse chemical reactivity and strong binding interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activities, and research findings, supported by data tables and case studies.
The molecular formula for this compound is with a molecular weight of approximately 373.47 g/mol. The compound features a sulfonamide group, an azepane ring, and a pyridine moiety, which contribute to its unique biological properties .
Synthesis
The synthesis typically involves the formation of the benzamide core followed by the introduction of the azepane sulfonyl group. A common synthetic route includes:
- Formation of Benzamide Core : Reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-aminopyridine.
- Introduction of Azepane Sulfonyl Group : The intermediate benzamide reacts with azepane-1-sulfonyl chloride under basic conditions .
The biological activity of this compound is thought to involve modulation of specific enzymes or receptors. It may act as an inhibitor for certain protein kinases, similar to other compounds in its class .
Anticancer Activity
Research has demonstrated that related compounds exhibit significant inhibitory effects against various receptor tyrosine kinases (RTKs), which are critical in cancer progression. For instance, derivatives of related benzamide compounds have shown potent activity against EGFR and other kinases . This suggests that this compound may also possess anticancer properties.
Case Study 1: Inhibition of c-Abl
In a comparative study involving various benzamide derivatives, one compound demonstrated significant inhibition of c-Abl and provided neuroprotection against MPP+-induced cell death in SH-SY5Y cells. This highlights the potential for this compound to exhibit similar protective effects in neuronal models .
Case Study 2: Anticancer Activity Against RTKs
Another study evaluated a series of benzamide derivatives for their ability to inhibit RTKs involved in cancer. Compounds similar to this compound showed high potency against multiple kinases at low concentrations, indicating a promising therapeutic profile for cancer treatment .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.47 g/mol |
| CAS Number | 898637-27-9 |
| Biological Activities | Anticancer, Neuroprotective |
| Key Mechanisms | c-Abl Inhibition |
| Potential Applications | Cancer Therapy, Neuroprotection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
